molecular formula C9H10FNO3 B13010888 Ethyl 2-fluoro-6-methoxynicotinate

Ethyl 2-fluoro-6-methoxynicotinate

Cat. No.: B13010888
M. Wt: 199.18 g/mol
InChI Key: DSKIGIWCXUXFAQ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-6-methoxynicotinate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 6-position is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-6-methoxynicotinate typically involves the esterification of 2-fluoro-6-methoxynicotinic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

[ \text{2-Fluoro-6-methoxynicotinic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-6-methoxynicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-6-methoxynicotinic acid.

    Reduction: Formation of 2-fluoro-6-methoxy-3-pyridinemethanol.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-6-methoxynicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-fluoro-5-methoxynicotinate
  • Methyl 2-fluoro-6-methoxynicotinate
  • Ethyl 2-chloro-6-methoxynicotinate

Uniqueness

This compound is unique due to the specific positioning of the fluorine and methoxy groups on the nicotinate backbone. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

ethyl 2-fluoro-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H10FNO3/c1-3-14-9(12)6-4-5-7(13-2)11-8(6)10/h4-5H,3H2,1-2H3

InChI Key

DSKIGIWCXUXFAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)OC)F

Origin of Product

United States

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